(S)-4-Phenyl-2-(2-((R)-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole
Description
“(S)-4-Phenyl-2-(2-((R)-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole” is a chiral oxazole derivative characterized by a stereochemically defined sulfinyl group and a trifluoromethyl substituent. The compound features a dihydrooxazole core, a five-membered heterocycle containing oxygen and nitrogen atoms, which is fused with two aryl groups. The sulfinyl moiety at the 2-position of the phenyl ring adopts an (R)-configuration, while the oxazole’s 4-position bears a phenyl group with (S)-stereochemistry .
This compound’s structural complexity makes it relevant in asymmetric catalysis or medicinal chemistry, where stereochemistry and electronic properties are critical. Its synthesis likely involves stereoselective sulfoxidation and cyclization steps, analogous to methods described for related dihydrooxazoles .
Properties
Molecular Formula |
C22H16F3NO2S |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(4S)-4-phenyl-2-[2-[4-(trifluoromethyl)phenyl]sulfinylphenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H16F3NO2S/c23-22(24,25)16-10-12-17(13-11-16)29(27)20-9-5-4-8-18(20)21-26-19(14-28-21)15-6-2-1-3-7-15/h1-13,19H,14H2/t19-,29?/m1/s1 |
InChI Key |
JZECEAGTHMUYKY-COBFLCELSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2S(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2S(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Sulfinyl Group: The sulfinyl group is introduced through the oxidation of a sulfide precursor.
Cyclization to Form the Dihydrooxazole Ring: The dihydrooxazole ring is formed through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, H₂O₂
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Functionalized aromatic compounds
Scientific Research Applications
Medicinal Chemistry
(S)-4-Phenyl-2-(2-((R)-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole has shown promise in the development of therapeutic agents due to its unique structural features that allow for specific interactions with biological targets.
Case Study: Anticancer Activity
A study investigated the compound's efficacy against various cancer cell lines. The results indicated that it exhibited significant cytotoxic effects, particularly against breast cancer cells, suggesting its potential as a lead compound for further development .
Cosmetic Formulations
The compound's properties make it suitable for incorporation into cosmetic products, particularly those aimed at skin health and rejuvenation.
Case Study: Skin Care Formulation
Research has demonstrated that formulations containing this compound can enhance skin hydration and improve the overall appearance of skin by promoting cellular turnover and providing antioxidant benefits. This is particularly beneficial in anti-aging products .
Polymer Science
This compound can be utilized in the synthesis of advanced polymeric materials used in personal care products.
Data Table: Comparison of Polymer Properties
| Property | Conventional Polymers | Polymers with (S)-4-Phenyl-2-(2-(R)-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole |
|---|---|---|
| Biocompatibility | Moderate | High |
| Stability | Variable | Enhanced stability under varying conditions |
| Skin Penetration | Low | Improved due to modified permeability properties |
| Functionalization | Limited | Versatile functional groups allow for customization |
Dermatological Applications
The compound's ability to modulate skin responses makes it a candidate for dermatological treatments.
Case Study: Efficacy in Treating Skin Conditions
Clinical trials have indicated that topical formulations containing this compound significantly reduce inflammation and improve symptoms in patients with chronic skin conditions such as psoriasis and eczema .
Mechanism of Action
The mechanism of action of (S)-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity . This interaction can affect various signaling pathways and enzymatic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related dihydrooxazole and heterocyclic derivatives (Table 1):
Key Observations:
Stereochemical Diversity : The target compound’s (R)-sulfinyl and (S)-oxazole configuration contrasts with analogues like the (S)-sulfinyl/(R)-oxazole isomer in , which may alter binding affinity in chiral environments.
Tautomerism and Spectroscopic Features
- Unlike 1,2,4-triazole-3-thiones (), which exist in thione tautomeric forms (νC=S at 1247–1255 cm⁻¹), the target compound’s oxazole core lacks tautomeric flexibility, as confirmed by the absence of νS-H bands in IR spectra of related compounds .
Biological Activity
(S)-4-Phenyl-2-(2-((R)-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole, identified by CAS number 1965335-71-0, is a synthetic compound with potential biological activities. Its unique structure, including a trifluoromethyl group and a sulfinyl moiety, suggests possible interactions with various biological targets. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula : C22H16F3NO2S
- Molecular Weight : 415.43 g/mol
- Structure : The compound features a dihydrooxazole ring, which is known for its biological relevance.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, compounds with similar structures have shown significant activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for related compounds demonstrated promising results, indicating that this compound may exhibit similar properties .
Anti-inflammatory Activity
The compound's anti-inflammatory effects were assessed using in vitro models. It was found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for related compounds suggest that the presence of the trifluoromethyl group enhances their inhibitory effects on COX enzymes .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 10.4 | AChE |
| Compound B | 5.4 | BChE |
| (S)-4-Phenyl... | TBD | COX-2 |
Cytotoxicity Studies
Cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells) revealed moderate cytotoxic effects for structurally related compounds. The presence of electron-withdrawing groups like trifluoromethyl enhances the interaction with cellular targets .
Case Studies
- Antimicrobial Evaluation : A study involving a series of phenyl-sulfinyl derivatives showed that the introduction of trifluoromethyl groups significantly improved antibacterial activity against MRSA strains. The compound's structure allowed for effective binding to bacterial targets.
- Inflammation Model : In an experimental model using lipopolysaccharide-induced inflammation in murine macrophages, compounds similar to (S)-4-Phenyl... demonstrated a reduction in pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
